![molecular formula C14H13N5O3S B13565207 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound with a molecular formula of C14H13N5O3S and a molecular weight of 331.35 g/mol . This compound features a purine derivative structure, which is a class of nitrogen-containing heterocycles widely distributed in nature . The presence of both purine and phenyl groups in its structure suggests potential biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the purine derivative. The purine core can be synthesized through various methods, including the condensation of appropriate amines and aldehydes under controlled conditions Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The purine moiety allows it to interact with enzymes and receptors involved in nucleic acid metabolism and signaling pathways . The sulfanyl group may enhance its binding affinity and specificity, leading to potential inhibitory or modulatory effects on target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-hydroxyaminopurine: Shares the purine core but lacks the sulfanyl and methoxyphenyl groups.
6-Methoxyflavanone: Contains a methoxyphenyl group but differs in the core structure.
2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Similar purine structure but different substituents.
Uniqueness
The uniqueness of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one lies in its combination of the purine core with the sulfanyl and methoxyphenyl groups, which may confer distinct chemical and biological properties . This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H13N5O3S |
|---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21) |
InChI Key |
SQNJCPSJSYBCFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


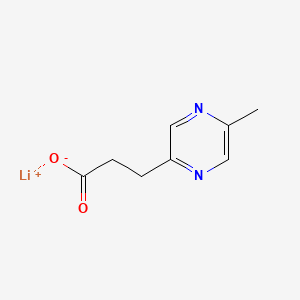
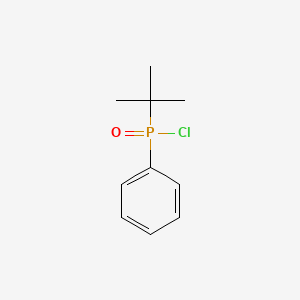


![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)
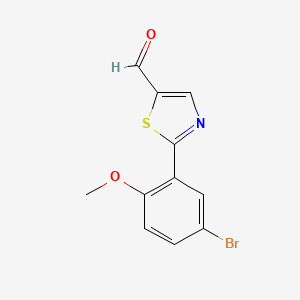
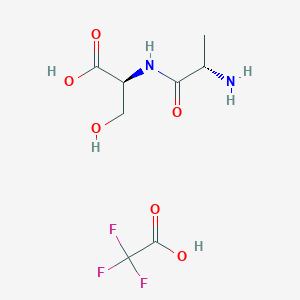
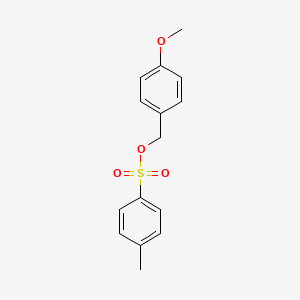
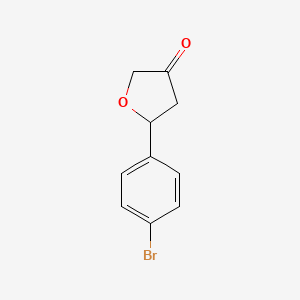
![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)
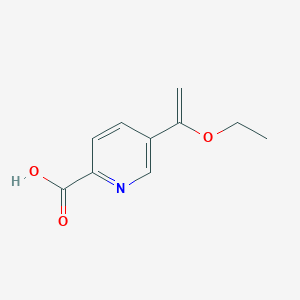
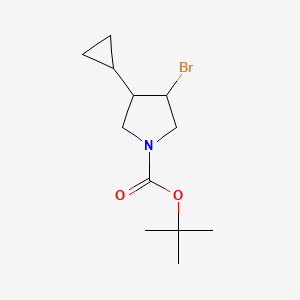
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
